![molecular formula C15H11NO3 B2470238 4-(1-Oxoisoindolin-2-yl)benzoic acid CAS No. 4770-71-2](/img/structure/B2470238.png)
4-(1-Oxoisoindolin-2-yl)benzoic acid
Overview
Description
4-(1-Oxoisoindolin-2-yl)benzoic acid is a heterocyclic compound with the molecular formula C15H11NO3 and a molecular weight of 253.25 g/mol . This compound is characterized by the presence of an isoindoline-1,3-dione moiety attached to a benzoic acid group, making it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Oxoisoindolin-2-yl)benzoic acid typically involves the condensation of phthalic anhydride with aniline derivatives under controlled conditions . The reaction proceeds through the formation of an intermediate isoindoline-1,3-dione, which is subsequently reacted with benzoic acid to yield the final product. The reaction conditions often include the use of organic solvents such as toluene or dichloromethane, and catalysts like sulfuric acid or acetic anhydride to facilitate the condensation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1-Oxoisoindolin-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the isoindoline-1,3-dione moiety to isoindoline derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzoic acid group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, sulfuric acid, halogens, elevated temperatures.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Isoindoline derivatives.
Substitution: Nitro, sulfo, and halogenated benzoic acid derivatives.
Scientific Research Applications
Pharmaceutical Development
4-(1-Oxoisoindolin-2-yl)benzoic acid serves as a lead compound in the development of new pharmaceuticals targeting various diseases, particularly cancer and inflammatory conditions. Its structural characteristics allow it to interact with specific biological targets, making it a candidate for further optimization.
Case Studies
- Cancer Research : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. Research has demonstrated that modifications to the isoindoline core can enhance potency and selectivity against tumor cells.
- Anti-inflammatory Agents : The compound has shown promise in modulating inflammatory pathways, suggesting potential as an anti-inflammatory agent. In vitro studies have reported significant inhibition of pro-inflammatory cytokines when treated with this compound.
Antiviral Activity
Recent investigations have highlighted the antiviral properties of isoindolinone derivatives, including this compound. These compounds have been evaluated for their effectiveness against various viral pathogens.
Antiviral Mechanism
- Enterovirus A71 : A study demonstrated that certain derivatives possess significant antiviral activity against Enterovirus A71, responsible for hand, foot, and mouth disease. Compounds showed effective inhibition of viral replication at low micromolar concentrations, indicating their potential as therapeutic agents against viral infections .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the isoindoline and benzoic acid moieties can lead to significant changes in biological activity.
Key Findings
- Substitutions at specific positions on the benzoic acid ring have been linked to improved solubility and bioavailability.
- The introduction of functional groups has been shown to enhance interactions with target proteins, thereby increasing efficacy.
Synthetic Routes and Modifications
Several synthetic methods have been developed to create derivatives of this compound, facilitating the exploration of its biological potential.
Synthetic Method | Description | Yield |
---|---|---|
Cyclization Reactions | Formation of isoindoline from substituted anilines | High |
Functional Group Modifications | Introduction of methoxy or halogen groups | Moderate to High |
Coupling Reactions | Linking with other bioactive moieties | Variable |
These synthetic strategies enable researchers to tailor the compound's properties for specific therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(1-Oxoisoindolin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety can act as an electrophilic center, facilitating covalent binding to nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of target proteins, leading to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: Shares the isoindoline-1,3-dione core but lacks the benzoic acid group.
N-Phenylphthalimide: Similar structure with a phenyl group instead of the benzoic acid moiety.
4-Phthalimidobenzoic acid: Contains a phthalimide group attached to a benzoic acid, similar to 4-(1-Oxoisoindolin-2-yl)benzoic acid.
Uniqueness
This compound is unique due to its combination of the isoindoline-1,3-dione and benzoic acid functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in organic synthesis, medicinal chemistry, and material science.
Biological Activity
4-(1-Oxoisoindolin-2-yl)benzoic acid is a compound that has garnered interest due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₁NO₃
- Molecular Weight : Approximately 253.25 g/mol
This compound features an isoindolinone core linked to a benzoic acid moiety, which contributes to its distinct chemical behavior and potential biological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate various cellular pathways, leading to physiological responses. Ongoing research is focused on elucidating the exact molecular mechanisms involved in its activity.
Antiviral Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant antiviral properties. For instance, research involving similar isoindolinone derivatives has shown effective inhibition against Enterovirus A71 (EV-A71), a major pathogen responsible for hand, foot, and mouth disease in children. In vitro assays indicated that certain derivatives displayed low micromolar concentrations with effective antiviral activity (EC50 values ranging from 1.23 to 1.76 µM) against multiple EV-A71 strains .
Antitumor Activity
In addition to antiviral effects, there is evidence suggesting potential antitumor activity. Compounds containing the isoindolinone scaffold have been investigated for their ability to inhibit cancer cell proliferation. The structure–activity relationship (SAR) studies indicate that modifications at specific positions on the isoindolinone ring can enhance cytotoxicity against various cancer cell lines .
Comparative Analysis of Related Compounds
A comparison of this compound with similar compounds reveals differences in biological activity based on structural variations:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-(1,3-Dioxoisoindolin-2-yl)benzoic acid | Isoindoline core with dioxo substitution | Different oxidation state affects reactivity |
This compound | Lacks methoxy groups | Simpler structure may lead to different properties |
4-(6-Methoxyisoindolin-2-yl)benzoic acid | Contains one methoxy group | Variations in substitution influence biological activity |
This table highlights how structural modifications can significantly influence the biological properties of these compounds.
Case Studies
Several case studies have reported on the biological efficacy of compounds related to this compound:
- Antiviral Efficacy : In a study evaluating a series of isoindolinone derivatives against EV-A71, several compounds demonstrated significant antiviral activity, suggesting that further exploration could lead to effective treatments for viral infections .
- Cytotoxicity in Cancer Models : Another study investigated the cytotoxic effects of isoindolinone derivatives on breast cancer cell lines, revealing promising results that warrant further investigation into their therapeutic potential .
Properties
IUPAC Name |
4-(3-oxo-1H-isoindol-2-yl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-14-13-4-2-1-3-11(13)9-16(14)12-7-5-10(6-8-12)15(18)19/h1-8H,9H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUFFQLXXYMULO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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